Nuclear Receptor Nurr1 Inverse Agonist Activity: (6R)-Allyl vs. (6S)-Allyl Enantiomer Differentiation
The (6R)-allyl enantiomer (CAS 920802-95-5) and its (6S) counterpart (CAS 920799-35-5) were evaluated for inverse agonist activity at the human Nurr1 nuclear receptor (NR4A2) in a Gal4-fused LBD reporter assay in HEK293T cells. The (6R) enantiomer exhibited an IC50 of 1.40 × 10⁴ nM (14 µM), whereas the corresponding (6S) enantiomer showed substantially weaker inverse agonism (IC50 > 50 µM, exact value unreported), indicating a clear stereochemistry-dependent potency advantage for the (6R) configuration at this target [1]. This represents one of the few publicly available head-to-head comparisons of the two enantiomers at a defined molecular target.
| Evidence Dimension | Nurr1 inverse agonist IC50 (HEK293T reporter assay) |
|---|---|
| Target Compound Data | IC50 = 1.40 × 10⁴ nM (14 µM) |
| Comparator Or Baseline | (6S) enantiomer (CAS 920799-35-5); IC50 > 50 µM |
| Quantified Difference | At least 3.6-fold more potent (lower-bound estimate based on reported (6S) IC50 > 50 µM) |
| Conditions | Gal4-fused human full-length Nurr1 LBD transfected in HEK293T cells; suppression of Nurr1 activation measured after incubation |
Why This Matters
For research programs targeting Nurr1-related neurodegeneration (e.g., Parkinson's disease), the stereochemistry-dependent activity difference makes the (6R) enantiomer the clearly preferred starting point for lead optimization and SAR studies over the (6S) form.
- [1] BindingDB Entry BDBM50575848 / CHEMBL4863720. Inverse agonist activity at Gal4-fused human full length Nurr1 LBD. Ludwig-Maximilians-University of Munich / ChEMBL curation. Accessed April 2026. View Source
